molecular formula C7H7NO3 B147356 2-Nitrobenzyl alcohol CAS No. 612-25-9

2-Nitrobenzyl alcohol

Cat. No.: B147356
CAS No.: 612-25-9
M. Wt: 153.14 g/mol
InChI Key: BWRBVBFLFQKBPT-UHFFFAOYSA-N
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Description

2-Nitrobenzyl alcohol, also known as (2-nitrophenyl)methanol, is an organic compound with the molecular formula C7H7NO3. It is a pale yellow crystalline solid that is soluble in water and various organic solvents. This compound is widely used in organic synthesis and has significant applications in scientific research.

Mechanism of Action

Target of Action

The primary target of 2-Nitrobenzyl alcohol (NB) is biomolecules, specifically those containing amine groups . NB acts as a photoreactive group with amine selectivity, making it a valuable tool in the fields of drug discovery, chemical biology, and protein engineering .

Mode of Action

Upon irradiation, this compound undergoes a photochemical reaction, forming 2-nitroso hydrates through a dual proton transfer . This reaction is initiated by an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts . The primary aci-nitro intermediates react via two competing paths, depending on the reaction medium .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of 2-nitroso hydrates and benzisoxazolidine intermediates . In aprotic solvents and in aqueous acid and base, reaction via hydrated nitroso compounds formed by proton transfer prevails . In water, pH 3–8, the classical mechanism of cyclization to benzisoxazolidine intermediates, followed by ring opening to carbonyl hydrates, predominates .

Result of Action

The result of this compound’s action is the formation of 2-nitroso benzaldehyde or 2-nitroso acetophenone, depending on the solvent and conditions . These products are formed with quantum yields of about 60% . This efficient photochemical reaction has potential applications in photoaffinity labeling and crosslinking of biomolecules .

Action Environment

The action of this compound is influenced by environmental factors such as the type of solvent and pH . For instance, the balance between the formation of hydrated nitroso compounds and benzisoxazolidine intermediates depends on the reaction medium . Additionally, safety data sheets suggest that this compound should be stored in a well-ventilated place and kept tightly closed , indicating that exposure to air and moisture may affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

2-Nitrobenzyl alcohol plays a crucial role in biochemical reactions, particularly in photochemical processes. It interacts with various enzymes, proteins, and biomolecules. One notable interaction is with photoreactive groups, where this compound acts as a photoreactive group with amine selectivity . This interaction is essential for photoaffinity labeling and crosslinking of biomolecules, making it valuable in drug discovery, chemical biology, and protein engineering .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Upon irradiation, this compound undergoes photochemical reactions that lead to the formation of 2-nitroso benzaldehyde . This reaction can affect cellular functions by altering the levels of reactive oxygen species (ROS) and influencing cell signaling pathways. Additionally, the compound’s ability to release bioactive molecules upon light exposure makes it a valuable tool for studying cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its photochemical properties. Upon exposure to light, this compound undergoes a photoreaction that results in the formation of 2-nitroso benzaldehyde . This reaction is initiated by an intramolecular 1,5-H shift, leading to the formation of aci-nitro protomers as primary photoproducts . These intermediates can further react to form nitroso hydrates or cyclize to benzisoxazolidine intermediates, depending on the reaction medium .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as light exposure and the reaction medium. Studies have shown that this compound can form 2-nitroso benzaldehyde with quantum yields of about 60% upon irradiation . The transient intermediates formed during this process can be identified using techniques like time-resolved infrared spectroscopy (TRIR) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can be used for controlled photorelease of bioactive molecules, while higher doses may lead to toxic or adverse effects. The threshold effects and toxicity levels of this compound in animal models are essential considerations for its application in biochemical research .

Metabolic Pathways

This compound is involved in metabolic pathways that include its oxidation to 2-nitrosobenzaldehyde. This process is facilitated by enzymes such as 2-nitrotoluene dioxygenase (2NTDO), which catalyzes the oxidation of 2-nitrotoluene to this compound . The resulting this compound can then undergo further photochemical reactions to form 2-nitroso benzaldehyde .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s solubility in water and other solvents also influences its distribution within biological systems .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrobenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 2-nitrobenzaldehyde using sodium borohydride or other reducing agents. Another method includes the hydrolysis of 2-nitrobenzyl bromide in the presence of a base such as sodium hydroxide .

Industrial Production Methods: In industrial settings, this compound is often produced by the bromination of 2-nitrotoluene followed by hydrolysis. The process involves the use of bromine and a catalyst such as azo-bis alkyl nitrile to generate 2-nitrobenzyl bromide, which is then hydrolyzed to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and sodium hydroxide.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Various halogenating agents and bases.

Major Products Formed:

    Oxidation: 2-Nitrobenzaldehyde.

    Reduction: 2-Aminobenzyl alcohol.

    Substitution: Derivatives with different functional groups replacing the hydroxyl group.

Comparison with Similar Compounds

  • 4-Nitrobenzyl alcohol
  • 2-Aminobenzyl alcohol
  • 4,5-Dimethoxy-2-nitrobenzyl alcohol

Comparison: 2-Nitrobenzyl alcohol is unique due to its specific photolabile properties, which make it particularly useful in applications requiring controlled release or activation upon exposure to light. In contrast, similar compounds like 4-nitrobenzyl alcohol and 2-aminobenzyl alcohol may have different reactivity and applications due to variations in their functional groups and molecular structures .

Properties

IUPAC Name

(2-nitrophenyl)methanol
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InChI

InChI=1S/C7H7NO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,9H,5H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BWRBVBFLFQKBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7NO3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40210101
Record name 2-Nitrobenzyl alcohol
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Molecular Weight

153.14 g/mol
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Physical Description

Cream powder; [Alfa Aesar MSDS]
Record name 2-Nitrobenzyl alcohol
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Vapor Pressure

0.0000858 [mmHg]
Record name 2-Nitrobenzyl alcohol
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CAS No.

612-25-9
Record name 2-Nitrobenzyl alcohol
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Synthesis routes and methods

Procedure details

To a suspension of compound 62 (70 mg, 0.18 mmol) in H2O (10 mL) was added 10% aq. KOH solution (0.5 mL). The reaction mixture was heated under reflux for 24 h. The reaction solution was cooled to r. t., and adjusted to pH 7 with 1 M HCl, then concentrated to half volume. The solution was kept at 0° C. for 2 h, and filtered. The crude precipitate was purified by silica gel column (elute hexane/EtOAc:1/1) to afford 63 (27 mg, 50%) as white solid.
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
50%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Nitrobenzyl alcohol?

A1: The molecular formula of this compound is C7H7NO3, and its molecular weight is 153.13 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers commonly employ Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to characterize this compound. These techniques provide valuable information about the molecule's vibrational modes and structural features. []

Q3: What is the significance of the photochemical properties of this compound?

A3: this compound exhibits interesting photochemical behavior, particularly its conversion to 2-nitrosobenzaldehyde upon irradiation. This photoconversion involves the formation of an aci-nitro intermediate and can proceed through different mechanistic pathways depending on the solvent. [, , , ]

Q4: Can electron beam irradiation be used to functionalize mesoporous materials with this compound?

A4: Yes, electron beam irradiation has been successfully employed to functionalize mesoporous silica (MCM-41) and titanium dioxide (TiO2) with this compound. This method offers advantages over traditional chemical methods, such as higher reaction speed and lower chemical contamination. [, ]

Q5: How does this compound react with trifluoromethanesulfonic acid?

A5: In the presence of trifluoromethanesulfonic acid at 90 °C, this compound undergoes a complex reaction sequence to yield 4-amino-3-carboxyphenyl trifluoromethanesulfonate. This transformation involves the formation of intermediates such as the C-protonated conjugate acid of anthranil N-oxide and 2-nitrosobenzaldehyde. []

Q6: Can this compound be used as a starting material for the synthesis of quinolines?

A6: Yes, this compound serves as a valuable precursor in various quinoline synthesis methods. For instance, it can react with formic acid and alcohols in an iron-catalyzed redox condensation reaction to yield substituted quinolines. [] Additionally, ruthenium-catalyzed reactions of this compound with secondary alcohols have also proven effective for quinoline synthesis. []

Q7: What is the role of this compound in the synthesis of quinazolinones?

A7: this compound reacts with tetrahydroisoquinolines in a metal-free process to afford quinazolinones. This method demonstrates tolerance to a variety of functional groups, highlighting its versatility in synthetic chemistry. []

Q8: Can this compound derivatives be used for photodirected oligonucleotide detritylation?

A8: Yes, researchers have investigated substituted 2-nitrobenzyltrichloroacetate esters, derived from this compound, for photodirected oligonucleotide detritylation in solid films. These esters function as photoacid generators, releasing trichloroacetic acid upon irradiation, which facilitates the detritylation process. The efficiency of this process is influenced by the substituents on the 2-nitrobenzyl ring and the presence of polymers in the film. []

Q9: How is this compound employed in the development of drug delivery systems?

A9: this compound finds application in creating stimuli-responsive drug delivery systems due to its photocleavable nature. For example, researchers have incorporated this compound as a linker in the synthesis of thermo-responsive and photo-cleavable block copolymers. These copolymers form micelles that can release encapsulated drugs in response to specific stimuli, such as light and temperature changes. [, , , , ]

Q10: What are the major metabolic pathways of 2,4-dinitrotoluene (2,4-DNT) involving this compound derivatives?

A10: In rats, 2,4-DNT is metabolized to 2,4-dinitrobenzyl alcohol (2,4-DNB), which is further converted to 2,4-dinitrobenzyl glucuronide (2,4-DNB-G) and excreted in bile. Intestinal microflora then transform 2,4-DNB-G back to 2,4-DNB, along with other metabolites like 4-amino-2-nitrobenzyl alcohol and 2-amino-4-nitrobenzyl alcohol. [, ]

Q11: What is the significance of the metabolic pathway of 2,4-DNT involving this compound derivatives in terms of mutagenicity?

A11: The metabolic conversion of 2,4-DNT to 2,4-DNB and its subsequent oxidation to 2,4-dinitrobenzaldehyde is significant because 2,4-dinitrobenzaldehyde is a potent mutagen. The formation of this mutagenic metabolite highlights potential health risks associated with 2,4-DNT exposure. [, ]

Q12: Are there differences in the metabolism of nitrotoluene isomers?

A12: Yes, studies using rat hepatocytes show that while all three nitrotoluene isomers (2-nitrotoluene, 3-nitrotoluene, and 4-nitrotoluene) are metabolized to their corresponding benzyl alcohols, significant differences exist in the subsequent metabolism of these benzyl alcohols. []

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